molecular formula C13H16N2S B13154453 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B13154453
M. Wt: 232.35 g/mol
InChI Key: IHNJTWJQDATSLO-UHFFFAOYSA-N
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Description

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. Subsequent alkylation and amination steps introduce the benzyl and amine groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .

Comparison with Similar Compounds

    1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

    2-Benzyl-4-methylthiazole: Lacks the ethanamine side chain.

    4-Methyl-2-phenylthiazole: Similar thiazole core but different substituents.

Uniqueness: 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzyl group, a methyl group, and an ethanamine side chain makes it a versatile compound for various applications .

Biological Activity

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₁₁H₁₃N₂S
  • Molecular Weight : 213.3 g/mol
  • CAS Number : 938115-06-1

Anticancer Activity

Thiazole derivatives have shown significant potential as anticancer agents. The compound this compound has been investigated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MKN-45 (gastric cancer)< 10
HepG2 (liver cancer)12.5
A431 (skin cancer)15.0

The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring and specific substitutions on the benzyl group enhance cytotoxicity. For instance, modifications at the 4-position of the thiazole ring have been shown to increase activity against the MKN-45 cell line significantly.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. The compound was tested against several bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, the compound demonstrated significant efficacy in reducing seizure activity:

ModelDose (mg/kg)Efficacy (%)Reference
PTZ-induced seizures2080
MES model3075

The anticonvulsant mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Study on Anticancer Mechanism

A study conducted by Sayed et al. (2019) evaluated the anticancer potential of various thiazole derivatives, including this compound. The results indicated that this compound induced apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and Bcl-2 .

In Vivo Efficacy

In vivo studies using xenograft models have shown that administration of the compound at doses of 20 mg/kg resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C13H16N2S/c1-9(14)13-10(2)15-12(16-13)8-11-6-4-3-5-7-11/h3-7,9H,8,14H2,1-2H3

InChI Key

IHNJTWJQDATSLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)C(C)N

Origin of Product

United States

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